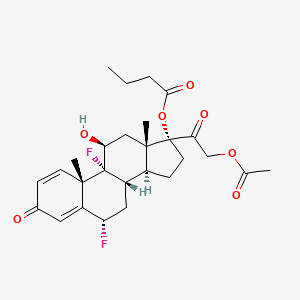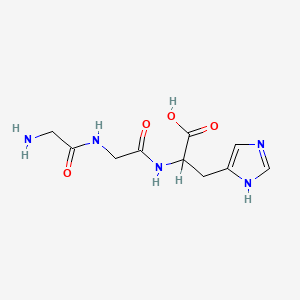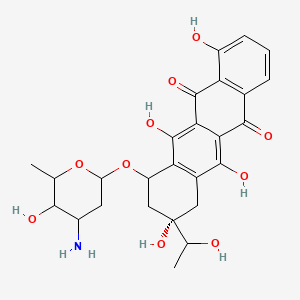
Diméfline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Dimefline has a wide range of scientific research applications. In medicine, it is used as a respiratory stimulant to treat conditions like COPD and bronchial asthma . In chemistry, dimefline is studied for its unique chemical properties and reactions. In biology, it is used to understand the mechanisms of respiratory stimulation and the effects on respiratory centers . Industrially, dimefline is used in the production of respiratory drugs and related compounds .
Mécanisme D'action
Target of Action
Dimefline primarily targets the respiratory center . It is a central and respiratory stimulant . The respiratory center is a complex network of neurons in the brainstem that coordinates the process of breathing.
Mode of Action
Dimefline acts by stimulating peripheral chemoreceptors and central respiratory centers . Peripheral chemoreceptors are specialized cells that detect changes in blood oxygen and carbon dioxide levels and signal the respiratory center to adjust the rate and depth of breathing accordingly. By stimulating these chemoreceptors and the central respiratory centers, Dimefline enhances the body’s respiratory response, increasing both the rate and depth of breathing.
Biochemical Pathways
Its primary effect is to stimulate the respiratory center, leading to increased respiratory activity . This suggests that it may influence pathways related to neuronal signaling and respiratory control.
Pharmacokinetics
It has been noted that dimefline has a brief duration of action , indicating that it is rapidly metabolized and eliminated from the body.
Result of Action
Dimefline increases both the basal and maximum pulmonary ventilation (MPV), particularly due to an increase in tidal volume, the vital capacity, and in the maximum expiratory volume per second (MEVS) . This results in improved respiratory function, making it an effective pharmacologic agent for increasing the depth without increasing the rate of respiration . It has been found to be effective in treating conditions such as chronic emphysema and the CO2 intoxication syndrome .
Analyse Biochimique
Biochemical Properties
The exact biochemical properties of Dimefline are not fully annotated yet It is known that Dimefline interacts with various biomolecules in the body
Cellular Effects
It has been suggested that Dimefline may have an impact on various types of cells and cellular processes
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
La préparation du chlorhydrate de diméfline implique plusieurs voies de synthèse et conditions réactionnelles. Une méthode comprend la réaction de la 3-méthyl-7-méthoxy-8-diméthylaminométhylflavone avec l'acide chlorhydrique pour former le chlorhydrate de this compound . Les méthodes de production industrielle impliquent généralement l'optimisation des conditions réactionnelles pour assurer un rendement élevé et une pureté du produit final .
Analyse Des Réactions Chimiques
La diméfline subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium et des réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la this compound peut conduire à la formation de cétones ou d'acides carboxyliques correspondants .
Applications de la recherche scientifique
La this compound a un large éventail d'applications dans la recherche scientifique. En médecine, elle est utilisée comme stimulant respiratoire pour traiter des affections telles que la BPCO et l'asthme bronchique . En chimie, la this compound est étudiée pour ses propriétés chimiques et ses réactions uniques. En biologie, elle est utilisée pour comprendre les mécanismes de stimulation respiratoire et les effets sur les centres respiratoires . Industriellement, la this compound est utilisée dans la production de médicaments respiratoires et de composés connexes .
Mécanisme d'action
La this compound agit comme un stimulant central et respiratoire de courte durée d'action . Elle stimule les chémorécepteurs périphériques et les centres respiratoires centraux, ce qui entraîne une augmentation de la profondeur et de la fréquence respiratoires . Les cibles moléculaires exactes et les voies impliquées dans son mécanisme d'action ne sont pas entièrement comprises, mais il est connu qu'elle a une action sélective sur le centre respiratoire .
Comparaison Avec Des Composés Similaires
La diméfline est unique parmi les stimulants respiratoires en raison de sa structure chimique spécifique et de son action sélective sur le centre respiratoire . Des composés similaires comprennent d'autres stimulants respiratoires tels que le doxapram et l'almitrine . la structure unique de la this compound en tant que flavonoïde 7-o-méthylé la différencie de ces autres composés .
Propriétés
IUPAC Name |
8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13-18(22)15-10-11-17(23-4)16(12-21(2)3)20(15)24-19(13)14-8-6-5-7-9-14/h5-11H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFQRFXLFWWKLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2740-04-7 (hydrochloride) | |
| Record name | Dimefline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001165486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048268 | |
| Record name | Dimefline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1165-48-6 | |
| Record name | Dimefline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1165-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimefline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001165486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimefline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13482 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DIMEFLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimefline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimefline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMEFLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WII5M0DU3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIMEFLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2110 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of dimefline?
A1: Research suggests that dimefline exerts its effects primarily through antagonism of gamma-aminobutyric acid (GABA) receptors in the central nervous system [, ]. GABA is an inhibitory neurotransmitter, and by blocking its action, dimefline can increase neuronal excitability.
Q2: How does dimefline's GABA antagonism affect respiration?
A2: Studies in rabbits indicate that dimefline enhances phrenic nerve discharges, which control the diaphragm muscle involved in breathing []. This effect has been observed even in decerebrate animals and under conditions mimicking apneustic or gasping breathing, suggesting a direct action on the brainstem respiratory centers [].
Q3: Does dimefline affect GABAergic activity in specific brain regions?
A3: Research has focused on the nucleus tractus solitarius (NTS) in the medulla, a region involved in respiratory control []. Microiontophoretic application of dimefline blocked GABA-induced depression of neuronal activity in the NTS, particularly in units related to inspiration [].
Q4: Can dimefline induce convulsions?
A4: Yes, dimefline has been shown to induce convulsive discharges in peripheral nerves and brain regions associated with respiratory control in rabbits []. This effect further supports its action as a GABA antagonist, as reduced GABAergic inhibition can lead to excessive neuronal excitation and seizures.
Q5: What is the molecular formula and weight of dimefline?
A5: While the provided abstracts do not explicitly state the molecular formula and weight, dimefline (3-methyl-7-methoxy-8-dimethylaminomethylflavone hydrochloride) has the molecular formula C20H23NO3 • HCl and a molecular weight of 373.87 g/mol.
Q6: Have any structure-activity relationship studies been conducted on dimefline?
A6: Yes, researchers have synthesized dimefline analogs to explore the relationship between structure and biological activity [, , ]. Modifications to the flavone core structure, as well as variations in the substituents at specific positions, have been investigated to identify structural features crucial for activity.
Q7: What are the key findings from dimefline structure-activity relationship studies?
A7: Studies suggest that the presence of specific substituents on the flavone ring system is essential for analeptic activity [, ]. For example, halogenated dimefline derivatives have been synthesized and their pharmacological properties evaluated []. These studies provide valuable insights into optimizing the structure of dimefline analogs for enhanced potency and selectivity.
Q8: What is the pharmacokinetic profile of dimefline?
A8: While the provided abstracts do not provide detailed pharmacokinetic data, some studies mention routes of administration and observe the onset of action [, ]. Dimefline has been administered intravenously and orally, with varying effects on respiratory parameters [, ].
Q9: What were the primary outcomes of clinical studies on dimefline?
A9: Clinical studies reported mixed results regarding dimefline's efficacy in improving respiratory parameters in patients with respiratory insufficiency [, , ]. Some studies noted improvements in ventilation and blood gas parameters, while others found its effects to be transient or insignificant compared to other treatments [, , ].
Q10: What are the potential side effects of dimefline?
A10: While not extensively detailed in the abstracts, some studies mention side effects, including the potential for convulsions at higher doses [, ].
Q11: What factors influence dimefline's toxicity?
A11: One study investigated factors affecting the toxicity of intravenously infused dimefline []. While the specific details are not provided in the abstract, it highlights the importance of considering dosage and administration route when evaluating dimefline's safety profile.
Q12: What analytical techniques have been employed to study dimefline?
A12: High-performance liquid chromatography (HPLC) has been used to determine the content and related substances of dimefline hydrochloride for injection []. This method allows for the separation and quantification of dimefline and potential impurities, ensuring the quality and purity of the drug substance.
Q13: Have any methods been developed for measuring dimefline in biological samples?
A13: Yes, a study described an HPLC method for determining amiodarone in human plasma using dimefline as an internal standard []. This application highlights the analytical utility of dimefline in quantifying other drugs in biological matrices.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















